1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro-
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Overview
Description
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and nitro groups in its structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine, the introduction of fluorine atoms can be achieved through halogen exchange reactions, followed by nitration to introduce the nitro group. The final cyclization step forms the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a fibroblast growth factor receptor (FGFR) inhibitor, where it binds to the active site of the receptor, inhibiting its activity and thereby affecting cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which affects its reactivity and biological activity.
3-Nitro-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and nitro groups, which confer distinct reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3F2N3O2 |
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Molecular Weight |
199.11 g/mol |
IUPAC Name |
4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3F2N3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) |
InChI Key |
SPGCMKRVEAQIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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